N'~1~-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
Overview
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N’-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}acetohydrazide is a complex organic compound that features a benzothiazole and thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N’-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}acetohydrazide typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, which can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the thiadiazole moiety and the hydrazide group. The final product is obtained through a series of condensation and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N’-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N’-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N’-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}acetohydrazide involves its interaction with specific molecular targets. The benzothiazole and thiadiazole moieties can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also induce oxidative stress in cells, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl-6-methoxyphenol
- 4-bromo-2-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methylphenol
Uniqueness
Compared to similar compounds, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N’-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}acetohydrazide exhibits unique properties due to the presence of both benzothiazole and thiadiazole rings
Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S4/c1-3-24-10-4-5-11-12(6-10)28-15(17-11)25-7-13(22)19-20-14(23)8-26-16-21-18-9(2)27-16/h4-6H,3,7-8H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNJXAIVAVUHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NNC(=O)CSC3=NN=C(S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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